2-(Benzyloxy)-4-nitrophenol
Overview
Description
“2-(Benzyloxy)phenol” is an organic compound with the linear formula C6H5CH2OC6H4OH . It is used in the synthesis of 2-(benzyloxy)hydroquinone . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Synthesis Analysis
The synthesis of “2-(Benzyloxy)phenol” involves the reaction of benzyl alcohol with 2-chloropyridine in the presence of potassium hydroxide . The reaction mixture is heated to reflux with azeotropic removal of water . The product is then purified by vacuum distillation .
Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)phenol” is characterized by the presence of a benzyl group attached to a pyridine ring . The compound is electron-rich with strong electron-donating and accepting potential, indicating its reactivity and stability .
Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring . The susceptibility of alkyl side-chains to oxidative degradation supports these observations .
Scientific Research Applications
Neighbouring-group Participation in Glycosidation
2-(Benzyloxy)-4-nitrophenol shows interesting chemical behaviors, notably in glycosidation reactions. A study by Takahashi and Vasella (1992) demonstrated the neighbouring-group participation of the 2-benzyloxy group in the glycosidation of phenols and strongly acidic alcohols. This process can yield glycosides with varying diastereoselectivity, influencing the axial anomers of the products.
Synthesis of Heterocyclic Compounds
The compound also plays a role in the synthesis of heterocyclic compounds. Tang Yan-feng (2012) detailed a synthesis route for 4-(benzyloxy)-1H-indazole, starting from 2-methyl-3-nitrophenol, where this compound serves as an intermediate. This route, characterized by its high yield and ease of handling, illustrates the compound's versatility in synthesizing complex organic structures (Tang Yan-feng, 2012).
Photooxidation in Microemulsions
Another application is in the field of photooxidation, where this compound is used to study singlet molecular oxygen-mediated photooxidation reactions. Research by Borsarelli, Durantini, and García (1996) explored this in water-in-oil (W/O) microemulsions, demonstrating the compound's responsiveness to photooxidative conditions and its potential use in understanding such reactions.
Photosensitized Oxidation Studies
The compound also contributes to studies on photosensitized oxidation. Ogunbayo, Antunes, and Nyokong (2011) investigated the photosensitized oxidation of 4-nitrophenol using palladium and platinum phthalocyanines as photosensitizers, where this compound played a significant role in understanding the mechanisms and efficiencies of these reactions.
Proton-Ligand Stability Constants
The stability constants of this compound and its derivatives have also been a subject of study. Vartak and Menon (1969) focused on determining these constants in water-dioxan mixtures, highlighting the compound's relevance in understanding the electrostatic and resonance effects in various chemical environments.
Polymerisation Processes
In polymer sciences, this compound has been observed to react with radicals generated in thermal styrene polymerisation, forming unexpected compounds. This was noted by Thatcher et al. (2014), who proposed a mechanism for this reaction, indicating its significance in understanding and controlling polymerisation processes.
Electrochemical Sensing of Toxic Compounds
The compound has applications in the field of electrochemical sensing, particularly for toxic organic pollutants. Shah et al. (2017) developed a gold-copper alloy nanoparticle-based sensor for detecting nitro aromatic toxins, using this compound as a key component in studying the redox behavior of these compounds.
Safety and Hazards
The safety data sheet for a similar compound, “2-(Benzyloxy)phenylboronic acid”, indicates that it is combustible, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and is toxic to aquatic life .
Future Directions
Properties
IUPAC Name |
4-nitro-2-phenylmethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAAMFWKDIAVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508522 | |
Record name | 2-(Benzyloxy)-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50352-33-5 | |
Record name | 2-(Benzyloxy)-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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